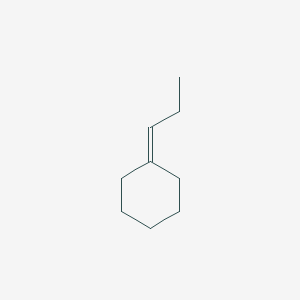
Propylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylidenecyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a propylidene group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Propylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and propionic acid.
Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanone and propionic acid.
Reduction: Cyclohexane and propylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Propylidenecyclohexane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural properties but lacks the propylidene group.
Propylcyclohexane: Similar to propylidenecyclohexane but with a propyl group instead of a propylidene group.
Cyclohexanone: An oxidized form of cyclohexane with a ketone functional group.
Uniqueness
This compound is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
2129-93-3 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
propylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |
Clave InChI |
CVVPSCOTSPAXLS-UHFFFAOYSA-N |
SMILES canónico |
CCC=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


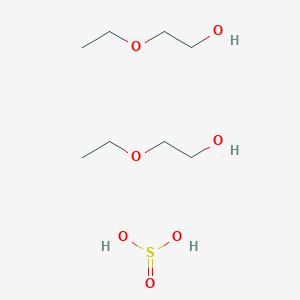
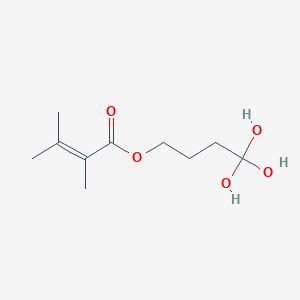

![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
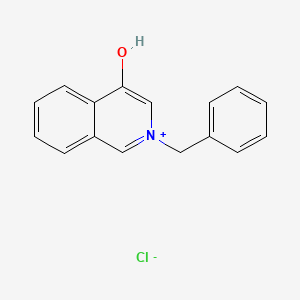
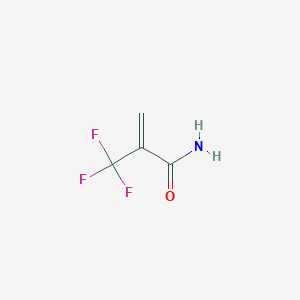
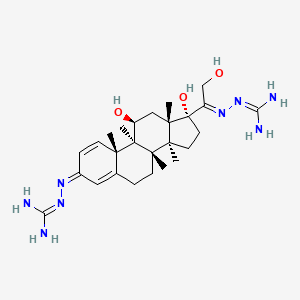
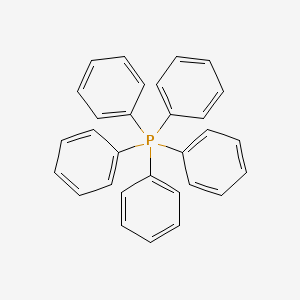
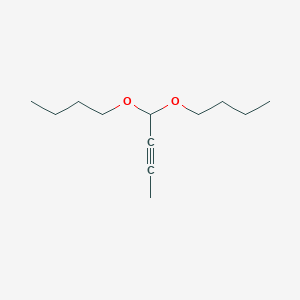
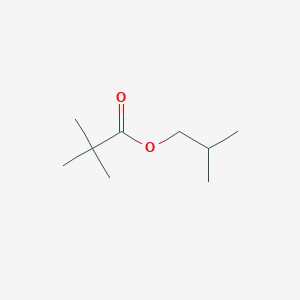
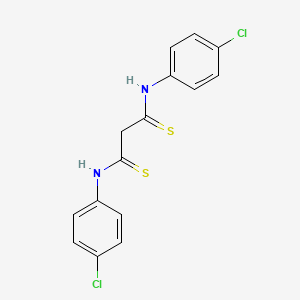
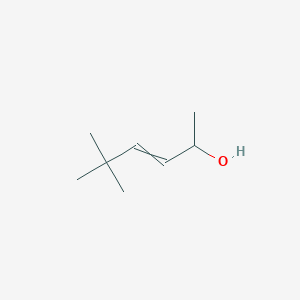
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)
